molecular formula C7HF15O3S.C4H11NO2<br>C11H12F15NO5S B12828409 Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate CAS No. 70225-15-9

Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate

Cat. No.: B12828409
CAS No.: 70225-15-9
M. Wt: 555.26 g/mol
InChI Key: SDWCILHGJCGQEW-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate: is a chemical compound with the molecular formula C₁₁H₁₂F₁₅NO₅S and a molecular weight of 555.26 g/mol . This compound is known for its unique structure, which includes a perfluorinated heptane chain and a sulfonate group, making it a member of the fluorosurfactant family . Fluorosurfactants are widely recognized for their ability to reduce surface tension and are used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate typically involves the reaction of pentadecafluoroheptane-1-sulfonic acid with 2,2’-iminodiethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C₇F₁₅SO₃H+(HOCH₂CH₂)₂NHC₁₁H₁₂F₁₅NO₅S+H₂O\text{C₇F₁₅SO₃H} + \text{(HOCH₂CH₂)₂NH} \rightarrow \text{C₁₁H₁₂F₁₅NO₅S} + \text{H₂O} C₇F₁₅SO₃H+(HOCH₂CH₂)₂NH→C₁₁H₁₂F₁₅NO₅S+H₂O

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions are less common for this compound due to the stability of the perfluorinated chain.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the sulfonate group.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution reagents: Alkyl halides, Nucleophiles such as amines and thiols

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Limited due to stability

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Surfactants: Used as a surfactant in various chemical formulations to reduce surface tension.

    Catalysis: Employed in catalytic processes due to its unique chemical properties.

Biology:

    Biocompatibility: Studied for its potential biocompatibility and use in biomedical applications.

Medicine:

    Drug Delivery: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry:

    Coatings: Used in industrial coatings to provide water and oil repellency.

    Electronics: Applied in the electronics industry for its dielectric properties.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate is primarily attributed to its amphiphilic nature . The perfluorinated chain imparts hydrophobic properties, while the sulfonate group provides hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic surfaces, making it an effective surfactant. The molecular targets and pathways involved include interactions with lipid bilayers and protein surfaces , leading to changes in surface tension and membrane permeability .

Comparison with Similar Compounds

  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorobutanesulfonic acid (PFBS)

Comparison:

Properties

CAS No.

70225-15-9

Molecular Formula

C7HF15O3S.C4H11NO2
C11H12F15NO5S

Molecular Weight

555.26 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate

InChI

InChI=1S/C7HF15O3S.C4H11NO2/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;6-3-1-5-2-4-7/h(H,23,24,25);5-7H,1-4H2

InChI Key

SDWCILHGJCGQEW-UHFFFAOYSA-N

Canonical SMILES

C(CO)[NH2+]CCO.C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F

Origin of Product

United States

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